1-ethynyl-3-methylbenzene

Beschreibung

Structural Classification and Nomenclature within Arylalkyne Chemistry

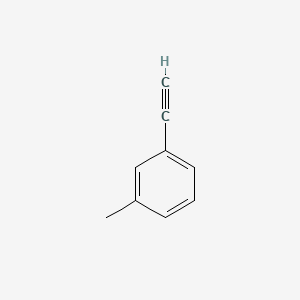

1-Ethynyl-3-methylbenzene is systematically classified as a disubstituted benzene (B151609) derivative. Within the broader field of organic chemistry, it falls into the category of arylalkynes, specifically a terminal alkyne, because the carbon-carbon triple bond is located at the end of a carbon chain, featuring a reactive acetylenic proton. matrix-fine-chemicals.com The structure consists of a benzene ring substituted with an ethynyl (B1212043) group at position 1 and a methyl group at the meta-position (position 3).

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . matrix-fine-chemicals.com However, it is frequently referred to by several synonyms in chemical literature and commercial catalogs, including 3-ethynyltoluene and m-tolylacetylene . chemical-suppliers.eufishersci.ca The naming reflects the two key functional groups attached to the parent benzene ring.

The molecular formula of the compound is C₉H₈. matrix-fine-chemicals.comaaronchem.com Its structure can be unambiguously represented using various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation is commonly written as CC1=CC=CC(=C1)C#C. matrix-fine-chemicals.comchemsynthesis.com The InChI (International Chemical Identifier) key, which provides a standard and unique representation, is RENYIDZOAFFNHC-UHFFFAOYSA-N. matrix-fine-chemicals.comfishersci.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 766-82-5 matrix-fine-chemicals.comchemical-suppliers.euaaronchem.com |

| Molecular Formula | C₉H₈ matrix-fine-chemicals.comaaronchem.comsynthonix.com |

| Molecular Weight | 116.16 g/mol chemical-suppliers.euchemicalbook.com |

| Boiling Point | 170-175 °C chemical-suppliers.euchemsynthesis.com |

| Density | 0.900 g/mL at 25 °C chemical-suppliers.euchemsynthesis.com |

| Refractive Index | 1.544 (20 °C) chemsynthesis.comchemicalbook.com |

| Appearance | Clear light yellow to brown liquid chemical-suppliers.eu |

Significance in Synthetic Organic Methodology and Materials Science Research

The distinct structural features of this compound make it a valuable intermediate and building block in both synthetic organic chemistry and materials science. sigmaaldrich.com Its terminal alkyne group is particularly amenable to a wide range of chemical reactions, allowing for the construction of more complex molecular frameworks.

In synthetic organic methodology , this compound is a key substrate for various coupling and cycloaddition reactions.

Sonogashira Coupling: It is frequently used in palladium-catalyzed Sonogashira coupling reactions, where it reacts with aryl or vinyl halides to form disubstituted alkynes. This method is fundamental for creating carbon-carbon bonds.

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient synthesis of 1,4-disubstituted triazoles. These heterocyclic structures are prevalent in medicinal chemistry. mdpi.com

Synthesis of Heterocycles: Research has shown its utility in the annulation reactions with thiadiazoles to produce multi-substituted thiophenes, which are important scaffolds in biologically active compounds.

Intermediate for Agrochemicals and Pharmaceuticals: The compound serves as a precursor in the development of agrochemicals, with some electron-deficient alkynes showing nematicidal activity. It is also investigated as a building block for potential anticancer agents, where the rigid ethynyl moiety can be used to design kinase inhibitors. vulcanchem.comsigmaaldrich.com

In materials science , the ethynyl group's electronic properties and linear geometry are exploited to create novel functional materials.

Polymer Chemistry: this compound can be used as a monomer in polymerization reactions. The ethynyl groups facilitate the formation of conjugated polymers, where π-π stacking interactions can lead to materials with enhanced electrical conductivity for applications in organic semiconductors. vulcanchem.combldpharm.com

Cross-Linking Agents: The reactivity of the triple bond allows it to act as a cross-linking agent, which can improve the thermal stability and mechanical properties of polymers like epoxy resins. vulcanchem.com

Table 2: Key Research Applications of this compound

| Field | Application | Reaction Type / Role |

|---|---|---|

| Synthetic Organic Chemistry | Synthesis of complex molecules | Intermediate smolecule.com |

| Construction of heterocyclic compounds (e.g., thiophenes) | Annulation reactions | |

| Pharmaceutical development (e.g., anticancer agents) | Building block for kinase inhibitors vulcanchem.com | |

| Agrochemical development (e.g., nematicides) | Active compound precursor | |

| Materials Science | Organic semiconductors | Monomer for conjugated polymers vulcanchem.combldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENYIDZOAFFNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227412 | |

| Record name | 3-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-82-5 | |

| Record name | 3-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethynyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethynyl 3 Methylbenzene and Its Precursors

Established Laboratory Synthetic Routes to Aromatic Terminal Alkynes

The creation of a carbon-carbon triple bond attached to an aromatic ring can be achieved through various reliable laboratory methods. These routes are prized for their efficiency and applicability to a wide range of substrates.

Elimination Reactions for Direct Ethynyl (B1212043) Group Installation

One of the classic and most direct methods for synthesizing alkynes is through double dehydrohalogenation of dihalides. chemistrysteps.comlibretexts.org This process involves two sequential elimination reactions (E2 mechanism) from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.orgchemistrysteps.com

The synthesis typically starts from an alkene, which undergoes halogenation (e.g., with bromine, Br₂) to form a vicinal dihalide. libretexts.org This dihalide is then treated with a strong base to induce the two elimination steps. While common bases like hydroxides or alkoxides can effect the first elimination, a much stronger base is required to dehydrohalogenate the intermediate vinyl halide to form the alkyne. chemistrysteps.comchemistrysteps.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is the most frequently used reagent for this transformation due to its high basicity. chemistrysteps.comlibretexts.org

For the synthesis of a terminal alkyne like 1-ethynyl-3-methylbenzene, three equivalents of the strong base are necessary. Two equivalents drive the double elimination, and the third deprotonates the newly formed, weakly acidic terminal alkyne (pKa ≈ 25). chemistrysteps.commasterorganicchemistry.com This forms a sodium acetylide salt, which is then treated with a weak acid, such as water, during workup to regenerate the terminal alkyne. chemistrysteps.com

General Reaction Scheme for Elimination:

R-CH=CH₂ → R-CH(X)-CH₂(X) → R-C≡CH

(Alkene to Vicinal Dihalide to Alkyne)

One-Carbon Homologation Strategies from Aryl Aldehydes (e.g., Corey-Fuchs Approach)

The Corey-Fuchs reaction is a powerful and widely used two-step method for converting an aldehyde into a terminal alkyne, effectively adding one carbon atom. organic-chemistry.orgwikipedia.org This makes it an ideal strategy for synthesizing this compound from its precursor, 3-methylbenzaldehyde.

Step 1: Dibromo-olefination The first step involves a Wittig-type reaction. The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgnih.gov This reaction converts the carbonyl group into a 1,1-dibromoalkene intermediate. nih.gov

Step 2: Elimination and Metal-Halogen Exchange The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C). organic-chemistry.orgnih.gov The base first promotes an elimination of HBr to form a bromoalkyne intermediate. A subsequent lithium-halogen exchange followed by quenching with water yields the final terminal alkyne. organic-chemistry.orgwikipedia.org The mechanism involves a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 3-methylbenzaldehyde | CBr₄, PPh₃ | 1-(2,2-dibromovinyl)-3-methylbenzene |

| 2 | 1-(2,2-dibromovinyl)-3-methylbenzene | n-BuLi, then H₂O | This compound |

This methodology is highly reliable and has been adapted for various substrates. nih.govbeilstein-journals.org

Industrial Production Considerations and Scalability Studies

Transitioning a laboratory synthesis to an industrial scale presents challenges related to cost, safety, reagent handling, and waste management. For aryl alkynes like this compound, the Corey-Fuchs reaction has been a focus of process development studies aimed at improving its scalability.

A significant drawback of the classic Corey-Fuchs reaction on a large scale is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to remove without chromatography. acs.org Research has focused on modifying the reaction to circumvent this issue. One successful approach involves replacing triphenylphosphine with more manageable phosphites, such as trimethyl phosphite (P(OCH₃)₃). acs.org This modification facilitates easier purification of the dibromo-methylene intermediate.

In a study aimed at producing kilograms of a complex substituted aromatic alkyne, researchers developed a process using P(OCH₃)₃ with CBr₄ in toluene. acs.org This method allowed for the synthesis of the dibromo-methylene intermediate which could be crystallized, simplifying purification. The subsequent treatment with a base like lithium diisopropylamide (LDA) proceeded under conditions amenable to large-scale production, successfully yielding batches approaching 100 g. acs.org Such process improvements are critical for making compounds like this compound available for broader industrial applications.

Preparation of Functionalized this compound Derivatives

The reactivity of the terminal alkyne group in this compound allows for further functionalization, creating a diverse range of derivatives. Additionally, synthetic strategies can be tailored to produce its constitutional isomers.

Halogenation at the Alkyne Moiety for Further Derivatization

The terminal alkyne can undergo halogenation by reacting with one or two equivalents of halogens like chlorine (Cl₂) or bromine (Br₂). youtube.com With one equivalent of a halogen (X₂), the reaction yields a dihaloalkene. The addition can result in a mixture of syn and anti products, with the anti addition often being the major pathway. youtube.com

If two equivalents or an excess of the halogen are used, the reaction proceeds further to form a tetrahaloalkane, where both pi bonds of the alkyne are saturated with halogen atoms. youtube.com Furthermore, by carefully choosing the base in the final step of the Corey-Fuchs synthesis, it is possible to isolate the 1-bromoalkyne intermediate, which is a valuable functional group for subsequent cross-coupling reactions. wikipedia.org

Strategies for Ortho-, Meta-, and Para-Substituted Analogues

The synthesis of ortho-, meta-, and para-substituted analogues of ethynyl-methylbenzene relies on the availability of the corresponding starting materials. The general synthetic routes, such as the Corey-Fuchs reaction, are applicable across the isomers. The primary difference lies in the initial precursor.

| Target Compound | Precursor Aldehyde | Isomer Position |

| 1-ethynyl-2-methylbenzene | 2-methylbenzaldehyde | Ortho |

| This compound | 3-methylbenzaldehyde | Meta |

| 1-ethynyl-4-methylbenzene | 4-methylbenzaldehyde | Para |

The choice of synthetic strategy for these isomers can be influenced by the electronic and steric effects of the substituents on the aromatic ring. acs.orgmdpi.com For example, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, is a powerful alternative for constructing these systems. To synthesize this compound via this route, one could couple ethynyltrimethylsilane with 1-bromo-3-methylbenzene, followed by deprotection of the silyl group. This approach offers high functional group tolerance and is widely used for creating complex substituted aryl alkynes. dur.ac.uk The synthesis of various substituted phenylene-ethynylene structures has been successfully achieved using such coupling strategies. dur.ac.uknih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Ethynyl 3 Methylbenzene

Transition Metal-Catalyzed Transformations

The ethynyl (B1212043) group in 1-ethynyl-3-methylbenzene is a versatile handle for numerous transition metal-catalyzed reactions. These transformations are fundamental in organic synthesis for creating new chemical bonds with high efficiency and selectivity. The following sections detail key examples of such reactions involving palladium and copper catalysts, as well as hydroboration processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating cross-coupling reactions that form carbon-carbon bonds. This compound serves as an excellent coupling partner in several important palladium-catalyzed processes.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rsc.orgnih.gov For this compound, this reaction provides a direct route to synthesize disubstituted alkynes. The reaction is typically carried out using a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. rsc.org

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. nih.gov

Palladium Cycle : The process begins with the oxidative addition of an aryl or vinyl halide to the Pd(0) complex, forming a Pd(II) intermediate. rsc.orgnih.gov

Copper Cycle : Concurrently, the copper(I) salt reacts with this compound in the presence of the base to form a copper(I) acetylide species. rsc.org This copper acetylide then acts as an activated form of the alkyne.

Transmetalation and Reductive Elimination : The copper acetylide transfers its organic group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst, thus completing the cycle. rsc.org

While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling). rsc.org To circumvent this, copper-free variations of the Sonogashira reaction have been developed. rsc.org

Recent advancements have demonstrated the palladium-catalyzed regiodivergent hydrocarboxylation of terminal alkynes like this compound. This process can selectively produce either branched (acrylic) or linear (cinnamic) α,β-unsaturated acids from the same starting material by modifying the reaction pathway. rsc.orgnih.gov

A notable system employs a Pd/C catalyst with oxalic acid serving as both a carbon monoxide (CO) source and a promoter for the formation of the active Pd-H species. nih.gov The regioselectivity is dictated by the mechanism:

The formation of the branched acrylic acid isomer is believed to proceed through a traditional hydrocarboxylation pathway. rsc.orgnih.gov

The formation of the linear cinnamic acid isomer is proposed to occur via a unique anti-Markovnikov hydroiodination mechanism. rsc.orgnih.gov

This methodology allows for the synthesis of a diverse range of α,β-unsaturated acids and, by extension, esters, under mild conditions with high selectivity. nih.gov The ability to control the regiochemical outcome by tuning the reaction conditions is a significant advantage in synthetic chemistry.

The efficiency and outcome of palladium-catalyzed reactions involving this compound are profoundly influenced by the choice of the palladium source and, crucially, the ancillary ligands. acs.orgacs.org Ligands stabilize the palladium center, modulate its reactivity, and can influence both the yield and selectivity of the transformation. nih.govacs.org

Key considerations in catalyst and ligand selection include:

Palladium Precursors : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₂Cl₂]. nih.gov The active Pd(0) species is often generated in situ from these Pd(II) precursors. rsc.org

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is a classic ligand used in Sonogashira couplings. Bulky and electron-rich phosphine ligands can enhance the efficiency of oxidative addition and reductive elimination steps. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHC ligands have emerged as highly effective alternatives to phosphines. Pd/NHC complexes often exhibit greater stability towards air and moisture compared to their phosphine counterparts. nih.gov

Bidentate Ligands : Ligands that can chelate to the metal center, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP), can significantly influence regioselectivity in reactions like hydrocarboxylation. mq.edu.au The bite angle and flexibility of these ligands are critical factors. rsc.org

The strategic selection of a ligand can suppress side reactions, allow for lower catalyst loadings, and enable reactions to proceed under milder conditions. nih.govnih.gov

| Catalyst System | Reaction Type | Key Observation/Effect | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Classic system; efficient for C-C bond formation but can lead to homocoupling. | rsc.org |

| Pd/NHC Complexes | Sonogashira Coupling | Higher stability to air and moisture compared to phosphine systems. Can lead to NHC-ethynyl coupling as a side reaction. | nih.gov |

| Pd/C with Xantphos | Regiodivergent Hydrocarboxylation | Enables selective formation of linear (cinnamic) or branched (acrylic) acid products from terminal alkynes. | rsc.org |

| Pd(PPh₃)₄ with BINAP | Hydrocarboxylation with CO₂ | High regioselectivity for Markovnikov adducts (α-acrylic acids) through a palladalactone intermediate. | mq.edu.au |

Copper(I)-Catalyzed Click Chemistry Reactions (e.g., Huisgen Cycloaddition)

This compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". bldpharm.comresearchgate.net This reaction is a modified version of the Huisgen 1,3-dipolar cycloaddition, which unites terminal alkynes and azides to form 1,2,3-triazoles. nih.gov

The key features of the CuAAC reaction with this compound are:

High Efficiency and Yield : The reaction is known for its high yields and the generation of minimal byproducts. bohrium.com

Regioselectivity : Unlike the thermal Huisgen cycloaddition which often produces a mixture of regioisomers, the copper(I)-catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. rsc.org

Mild Conditions : The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups and solvents, including water. rsc.org

The mechanism involves the formation of a copper acetylide intermediate from this compound, which then reacts with the organic azide. rsc.org This process is significantly accelerated compared to the uncatalyzed thermal reaction. rsc.org The resulting 1,2,3-triazole ring is a stable and valuable structural motif in medicinal chemistry and materials science. bldpharm.combohrium.com

Hydroboration of the Terminal Alkyne Moiety

The terminal alkyne of this compound can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond across the triple bond. mq.edu.au To prevent a second addition to the resulting alkene, sterically hindered borane (B79455) reagents such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically used. mq.edu.au

The hydroboration reaction exhibits specific regioselectivity and stereoselectivity:

Regioselectivity : The addition follows an anti-Markovnikov pattern, where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne.

Stereoselectivity : The addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the triple bond, resulting in a (Z)-alkenylborane.

The intermediate alkenylborane is not typically isolated but is oxidized in a subsequent step, usually with hydrogen peroxide (H₂O₂) and a base. This oxidation replaces the boron atom with a hydroxyl group, forming an enol. The enol intermediate is unstable and rapidly tautomerizes to its more stable carbonyl isomer. For a terminal alkyne like this compound, this sequence results in the formation of an aldehyde (3-methylphenylacetaldehyde). This hydroboration-oxidation sequence is complementary to the mercury(II)-catalyzed hydration of terminal alkynes, which yields methyl ketones.

Other Metal-Mediated Oxidative and Reductive Processes

Beyond typical catalytic cycles, this compound participates in specialized metal-mediated oxidative and reductive reactions. A notable example is its copper-catalyzed carboxylation. This reaction demonstrates the activation of the terminal C-H bond of the alkyne by a metal catalyst to incorporate carbon dioxide, forming a carboxylic acid.

In a study utilizing a CuBr/ZnO catalyst system, this compound was successfully converted to 3-(m-tolyl)propiolic acid. The presence of the electron-donating methyl group on the benzene (B151609) ring was observed to slightly decrease the reaction yield compared to unsubstituted 1-ethynylbenzene. This suggests that electronic effects from the aromatic ring can influence the efficiency of the metal-catalyzed carboxylation at the alkyne terminus.

Table 1: Copper-Catalyzed Carboxylation of Terminal Alkynes

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| This compound | CuBr/ZnO | 3-(m-tolyl)propiolic acid | 85 |

This table presents a subset of data from a comparative study to illustrate the electronic effect of the methyl group.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring and Alkyne Functionality

The dual functionality of this compound allows for a rich variety of electrophilic and nucleophilic reactions at both the aromatic ring and the alkyne group.

The alkyne's triple bond is susceptible to electrophilic addition. In accordance with Markovnikov's rule, the addition of protic acids (HX) would be expected to proceed through the formation of a vinyl cation intermediate, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted carbon. However, the formation of a vinyl cation is energetically unfavorable. A more likely mechanism involves the formation of a π-complex between the alkyne and the electrophile, followed by nucleophilic attack.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. This group directs incoming electrophiles to the ortho and para positions relative to itself. The ethynyl group, being weakly deactivating, would direct to the meta position. Therefore, the regiochemical outcome of electrophilic substitution is a result of the interplay between these two directing effects.

While direct nucleophilic aromatic substitution on the benzene ring of this compound is unlikely due to the absence of a suitable leaving group and strong electron-withdrawing groups, the alkyne functionality can undergo nucleophilic attack, particularly when activated by a metal catalyst. For instance, the acetylide anion, formed by deprotonation of the terminal alkyne with a strong base, is a potent nucleophile capable of reacting with various electrophiles.

Cascade Cyclization and Multicomponent Reactions

The reactivity of the ethynyl group in this compound makes it a suitable candidate for cascade cyclization and multicomponent reactions, which are efficient methods for the construction of complex molecular architectures. While specific examples directly involving this compound are not extensively documented in readily available literature, its structural motifs are found in substrates for such reactions. For instance, related aryl alkynes are known to participate in metal-catalyzed cycloisomerization reactions to form substituted indenes.

Multicomponent reactions, such as the Passerini and Ugi reactions, which often involve isocyanides, carbonyl compounds, and carboxylic acids, could potentially incorporate this compound or its derivatives. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound with high stereoselectivity and regioselectivity is crucial for various applications. The Sonogashira coupling reaction is a powerful tool for the regioselective formation of C(sp)-C(sp²) bonds and has been successfully applied to this compound.

In one example, the palladium-catalyzed Sonogashira coupling of this compound with a triazine ester derivative was used to synthesize (E)-1-phenyl-5-(m-tolyl)pent-1-en-4-yn-3-one with a high yield of 87%. This reaction demonstrates the precise control over the formation of a new carbon-carbon bond at the terminal position of the alkyne.

Table 2: Sonogashira Coupling of this compound

| Alkyne | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|

This table highlights a specific example of a regioselective cross-coupling reaction.

Furthermore, regioselective hydrofunctionalization reactions, such as hydroamination, on the alkyne moiety of this compound would provide access to various functionalized derivatives. The choice of catalyst and reaction conditions would be critical in controlling the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov). While specific studies on the stereoselective synthesis of chiral derivatives starting directly from this compound are not prevalent, the functional handles it possesses allow for subsequent transformations where stereochemistry can be introduced.

Polymerization Chemistry of 1 Ethynyl 3 Methylbenzene and Analogous Arylalkynes

Synthesis of Poly(ethynylbenzene) Derivatives via Catalytic Polymerization

Rhodium(I)-based catalysts are particularly effective for the polymerization of phenylacetylene (B144264) and its derivatives, yielding highly stereoregular polymers. osti.govresearchgate.net These catalysts typically operate via a coordination-insertion mechanism. The use of specific rhodium(I) complexes, often featuring functionalized phosphine (B1218219) ligands, allows for the synthesis of polymers with a high cis-transoidal configuration and very high molar mass. osti.govcapes.gov.br For instance, cationic rhodium(I) complexes have demonstrated high efficiency in producing megadalton poly(phenylacetylene)s with controlled molecular weight distributions. osti.gov The polymerization initiated by these catalysts can exhibit quasi-living characteristics, allowing for the synthesis of well-defined block copolymers. researchgate.net

Research has shown that the diene ligand within the rhodium complex can significantly influence the morphology of the resulting polymer. While some complexes produce strictly linear polymers, others can lead to the formation of a fraction of high molar mass branched polymer chains. capes.gov.br

| Monomer | Catalyst System | Polymer Molecular Weight (Mn) | Stereochemistry | Reference |

|---|---|---|---|---|

| Phenylacetylene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1,420,000 g/mol | High cis-transoidal content (>99%) | osti.govresearchgate.net |

| 1-ethynyl-3-methoxybenzene | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | Megadalton range | High cis-transoidal content | osti.gov |

| Phenylacetylene | [Rh(C≡C-Ph)(nbd)(PPh₃)₂] | High | Stereoregular | capes.gov.br |

Tungsten and molybdenum-based catalysts are also widely used for the polymerization of arylalkynes, often proceeding through a metathesis mechanism. osti.govchem-soc.si Catalyst systems such as tungsten hexachloride (WCl₆) combined with a cocatalyst like tetraphenyltin (B1683108) (Ph₄Sn) are effective for polymerizing phenylacetylene derivatives. osti.govtandfonline.com Similarly, tungsten oxytetrachloride (WOCl₄) can act as a single-component catalyst. chem-soc.sidtic.mil These reactions can produce high molecular weight polymers; for example, a silane-protected phenylacetylene derivative polymerized with WCl₆/Ph₄Sn yielded a polymer with a number-average molecular weight (Mn) of 274 kg/mol . osti.gov

| Monomer Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Silane-protected phenylacetylene | WCl₆/Ph₄Sn | Yielded high molecular weight polymer (Mn = 274 kg/mol). | osti.gov |

| Phenylacetylene | Cp₂MoCl₂/EtAlCl₂ | Effective for polymerization, producing soluble polymers. | acs.org |

| Phenylacetylene | WOCl₄ | Acts as a single-component catalyst; side reactions noted. | chem-soc.sidtic.mil |

| tert-Butylacetylene | MoOCl₄-n-Bu₄Sn | Produces all-cis polymer, but isomerization can occur. | acs.org |

The rate and success of arylalkyne polymerization are significantly influenced by the electronic properties and steric bulk of the substituents on the phenyl ring. osti.govresearchgate.net Electronic effects play a crucial role in catalytic activity. For instance, in rhodium(I)-catalyzed polymerization, phenylacetylene derivatives with electron-withdrawing substituents in the para position polymerize faster than those with electron-donating groups. osti.gov This suggests that the electronic nature of the monomer influences its coordination to the metal center and subsequent insertion into the growing polymer chain.

Steric hindrance, originating from bulky substituents on the phenyl ring, can also impact polymerization. While moderate steric bulk can sometimes enhance polymer solubility, excessive steric hindrance can impede the approach of the monomer to the catalyst's active site, thereby slowing down or even preventing polymerization. The interplay between these electronic and steric factors is critical for designing monomers that yield polymers with desired properties, such as high molecular weight and good processability. researchgate.netmatrix-fine-chemicals.com

Structural Analysis of Polymeric Architectures: Linear, Branched, and Crosslinked Systems

The homopolymerization of a bifunctional monomer like diethynylbenzene can lead to polymers with linear, branched, or crosslinked structures, depending on the reaction conditions and whether one or both ethynyl (B1212043) groups react. rsc.org While 1-ethynyl-3-methylbenzene is a monofunctional monomer, the potential for side reactions, especially at high conversions or temperatures, can lead to structural variations.

Characterization of ring-substituted poly(phenylacetylene)s prepared with specific rhodium(I) catalysts has shown the resulting polymers to be linear, regardless of their molar mass. osti.gov However, as mentioned, the choice of ligand on the Rh(I) catalyst can also induce branching. capes.gov.br The formation of branched or even crosslinked structures is more common in systems where the growing polymer chain can react with the double bonds of another polymer chain, a process that can occur under certain thermal or radiation-induced conditions. rsc.org The distinction between these architectures is critical as it profoundly affects the material's properties; linear polymers are often soluble and processable, whereas crosslinked systems form insoluble and infusible networks.

Functionalization Strategies for Poly(this compound) Materials

The conjugated backbone of poly(this compound) provides opportunities for post-polymerization modification to introduce new functionalities. The presence of double bonds in the polymer backbone and the phenyl side groups are potential sites for chemical reactions.

One novel strategy involves a post-polymerization modification-induced self-assembly (PPMISA), where a reaction on the polymer backbone triggers a conformational transition (e.g., from cis-transoid to cis-cisoid helix), leading to the formation of functional nanomaterials. matrix-fine-chemicals.com Other approaches can be adapted from general polymer chemistry. For example, reactions that target carbon-carbon double bonds, such as the Alder-ene reaction with triazolinediones, could be used to graft functional groups onto the polymer backbone. Similarly, the phenyl rings can be functionalized through electrophilic aromatic substitution reactions, provided the conditions are mild enough to avoid degrading the polymer backbone. The presence of ethynyl groups in related polymer systems, such as hyperbranched poly(silylenevinylene), provides a mechanism for cross-linking or for supporting transition-metal complexes, suggesting that any unreacted terminal alkyne groups could also be sites for functionalization. researchgate.net These strategies open avenues to tailor the polymer's properties for specific applications in electronics, optics, or membrane separations.

Applications in Advanced Materials and Supramolecular Chemistry

Development of Conjugated Polymeric Materials for Optoelectronic Devices

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research for next-generation electronic and photonic devices. The polymerization of acetylene (B1199291) derivatives, such as 1-ethynyl-3-methylbenzene, offers a direct route to producing such polymers. The resulting poly(this compound) would possess a polyacetylene backbone with pendant tolyl groups.

The electronic and optical properties of these polymers can be finely tuned through chemical modification. The methyl group on the phenyl ring of this compound, for instance, can influence the polymer's solubility and solid-state packing, which in turn affects its charge transport capabilities and luminescence. Research into substituted polyacetylenes has shown that the introduction of different functional groups can significantly alter the material's properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of such polymers often involves transition-metal-catalyzed polymerization reactions. The choice of catalyst and reaction conditions can control the polymer's molecular weight, stereochemistry (cis/trans isomerism of the double bonds), and ultimately its optoelectronic performance. While specific performance data for poly(this compound) in optoelectronic devices is not extensively documented in publicly available literature, the broader class of poly(phenylacetylene)s has demonstrated promising characteristics. For example, the introduction of bulky substituents can enhance solubility and processability, crucial for fabricating thin-film devices.

Table 1: Potential Optoelectronic Applications of Substituted Polyacetylenes

| Application | Desired Polymer Properties | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good charge injection and transport | The tolyl group may influence solid-state morphology, affecting emission efficiency. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, high charge carrier mobility | The polymer's bandgap could be tuned for efficient light harvesting. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability | The methyl substituent could impact the intermolecular packing and charge transport. |

Design and Synthesis of Rigid Framework Molecules and Inclusion Compounds

The rigid, linear geometry of the ethynylbenzene unit makes this compound an attractive component for the construction of well-defined, rigid molecular architectures. In the field of supramolecular chemistry, such molecules can serve as building blocks for creating porous materials, molecular cages, and other complex assemblies through non-covalent interactions.

While specific examples of rigid frameworks and inclusion compounds solely based on this compound are not prevalent in the literature, the principles of crystal engineering and molecular self-assembly suggest its potential in this area. The ethynyl (B1212043) group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for the formation of stable supramolecular assemblies.

Potential in Membranes for Gas and Liquid Separation

Polymers with rigid backbones and bulky side groups often exhibit high free volume, a property that is highly desirable for membrane-based separation processes. Substituted polyacetylenes, in particular, have been extensively studied for their application in gas and liquid separations due to their unique combination of high permeability and good selectivity for certain molecules. nih.gov

Poly(1-trimethylsilyl-1-propyne) (PTMSP), a well-known substituted polyacetylene, exhibits exceptionally high gas permeability, which is attributed to its rigid backbone and bulky trimethylsilyl (B98337) groups that prevent efficient chain packing. nih.gov By analogy, poly(this compound) would also possess a rigid polyacetylene backbone. The pendant tolyl groups, while less bulky than trimethylsilyl groups, would still hinder chain packing to some extent, creating free volume for the transport of gases and liquids.

Table 2: Comparison of Properties of Substituted Polyacetylenes for Membrane Applications

| Polymer | Substituent | Key Property | Potential Application |

| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | -Si(CH₃)₃, -CH₃ | High free volume, high gas permeability | Gas separation, pervaporation |

| Poly(1-phenyl-1-propyne) | -C₆H₅, -CH₃ | Good film-forming properties, affinity for aromatics | Separation of aromatic/aliphatic mixtures |

| Poly(this compound) (Hypothetical) | -C₆H₄CH₃, -H | Rigid backbone, potential for free volume | Gas separation, organic solvent nanofiltration |

Exploration in Chemical Sensing and Enantioseparation Applications

The unique electronic and structural properties of conjugated polymers make them attractive materials for chemical sensing applications. The interaction of an analyte with the polymer can induce changes in its optical or electronic properties, such as fluorescence, absorbance, or conductivity, which can be used for detection. Helical poly(phenylacetylene)s, for instance, have been incorporated into nanocomposites with silver nanoparticles to create stimuli-responsive materials for the detection of metal ions. nih.gov

Furthermore, the introduction of chiral pendants onto a poly(phenylacetylene) backbone can lead to the formation of helical polymer chains with a preferred screw-sense. rsc.org These chiral polymers have shown significant promise as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to achieve the separation of enantiomers. rsc.orgmdpi.com The rigid helical structure provides a chiral environment that can differentially interact with the enantiomers of a racemic mixture, leading to their separation. rsc.org

While this compound itself is not chiral, it can be used as a monomer in copolymerization with chiral acetylene derivatives to create chiral polymers. Alternatively, functionalization of the tolyl group could introduce chirality. The exploration of polymers derived from this compound in these advanced applications is an active area of research, with the potential to develop novel materials for sensitive chemical detection and efficient enantiomeric separations. rsc.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 3 Methylbenzene

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics (e.g., DFT)

Detailed quantum chemical studies, such as those employing Density Functional Theory (DFT), specifically focused on the molecular structure, conformational analysis, and energetics of 1-ethynyl-3-methylbenzene are not extensively available in the public literature. Such studies would typically involve geometry optimization to determine the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. Furthermore, conformational analysis would identify different rotational isomers (rotamers) and calculate the energy barriers associated with their interconversion.

While specific data tables for this compound are not available, a representative DFT study on a related methylbenzene molecule can illustrate the type of data typically generated.

Table 1: Illustrative DFT Calculation Results for a Methylbenzene Molecule This table is a representative example of data obtained from DFT calculations and does not represent this compound.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -232.12345 | B3LYP/6-31G |

| HOMO Energy (eV) | -6.45 | B3LYP/6-31G |

| LUMO Energy (eV) | -0.78 | B3LYP/6-31G |

| Dipole Moment (Debye) | 0.35 | B3LYP/6-31G |

Mechanistic Elucidation of Catalytic Reactions and Transition States

Computational studies dedicated to the mechanistic elucidation of catalytic reactions specifically involving this compound, including the characterization of transition states, are not readily found in published research. Theoretical investigations in this area would focus on mapping the potential energy surface of a reaction, identifying intermediates and, most importantly, locating the transition state structures that connect reactants to products. The calculated energy of these transition states is crucial for determining the reaction's activation energy and predicting its rate.

Prediction of Reactivity Patterns and Selectivity

There is a lack of specific computational research predicting the reactivity patterns, such as regioselectivity and stereoselectivity, for reactions involving this compound. Predictive models often use DFT to calculate properties like atomic charges, frontier molecular orbital (HOMO/LUMO) distributions, and electrostatic potentials. These calculations help identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting the outcome of reactions like cycloadditions or substitutions.

Analysis of Orientational Chirality and Related Stereochemical Phenomena

While direct computational studies on this compound are scarce, extensive theoretical work has been conducted on closely related molecular frameworks, particularly concerning a phenomenon known as "orientational chirality." nih.govresearchgate.net This form of chirality is characterized by a chiral C(sp³)–C(sp) axis where rotation is hindered by a remotely located functional group, referred to as a "blocker." nih.gov This concept is distinct from more traditional models of axial chirality. nih.govfrontiersin.org

In these systems, different stable orientations of the molecule, known as orientatiomers, can exist. nih.gov These are not merely conformers but distinct isomers that can be isolated. researchgate.net The stability of these orientatiomers arises from through-space steric interactions between the groups on the chiral carbon and the remote blocker. nih.gov DFT computational studies have been instrumental in understanding the energetics of these systems. frontiersin.orgnih.govtdl.orgresearchgate.net

A key finding from these computational studies is that the rotation around the C(sp³)–C(sp) axis in these systems is characterized by three main energy barriers, which contrasts with the six barriers typically found in classical models like the Felkin-Ahn type. nih.govfrontiersin.orgst-andrews.ac.uk DFT calculations have been successfully used to model these rotational pathways, presenting the optimized geometries of the different conformers and their relative energies. nih.govresearchgate.net This theoretical work has been crucial for designing synthetic strategies to control the formation of a single orientatiomer with high stereoselectivity. nih.govresearchgate.net The synthesis of these unique chiral molecules often involves methods like Suzuki-Miyaura and Sonogashira coupling reactions, where a substituted ethynylbenzene moiety would be a key structural component. nih.govnih.gov

Table 2: Key Concepts in the Computational Study of Orientational Chirality

| Concept | Description | Relevance to Computational Study |

|---|---|---|

| Orientational Chirality | Chirality arising from hindered rotation around a C(sp³)–C(sp) axis due to a remote blocking group. nih.gov | DFT is used to model the rotational energy profile and identify stable orientatiomers. frontiersin.org |

| Orientatiomers | Stabilized rotational isomers that can be isolated, confirmed by X-ray structural analysis. nih.gov | Computational methods calculate the relative energies and geometries of these isomers. researchgate.net |

| Rotational Energy Barriers | The energy required to rotate around the chiral axis. Systems with orientational chirality typically exhibit three major barriers. frontiersin.org | Transition state calculations are used to locate the energy maxima on the rotational pathway. |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-ethynyl-3-methylbenzene provides characteristic signals for each type of proton in the molecule. The acetylenic proton (≡C-H) typically appears as a singlet in a distinct downfield region. The aromatic protons on the substituted benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The methyl group protons (-CH₃) appear as a singlet in the upfield region. A representative analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) is detailed in the table below. rsc.org

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| Aromatic-H | 7.27-7.19 | Multiplet |

| Acetylenic-H | 3.04 | Singlet |

| Methyl-H | 2.32 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The two sp-hybridized carbons of the ethynyl (B1212043) group are particularly characteristic. The aromatic carbons show a range of chemical shifts depending on their position relative to the substituents. The methyl carbon appears at the most upfield position.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Aromatic-C (quaternary, C-CH₃) | 138.3 |

| Aromatic-CH | 132.2 |

| Aromatic-CH | 129.1 |

| Aromatic-CH | 128.9 |

| Aromatic-CH | 128.4 |

| Aromatic-C (quaternary, C-C≡CH) | 122.1 |

| Acetylenic-C (Ar-C ≡CH) | 83.5 |

| Acetylenic-C (Ar-C≡C H) | 77.3 |

| Methyl-C | 21.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent of these is the sharp, weak absorption band corresponding to the C≡C triple bond stretch, and the strong, sharp band for the acetylenic C-H bond stretch. Aromatic C-H stretching and C=C ring stretching vibrations are also observed. rsc.org

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3050-3000 |

| C≡C | Stretch | ~2100 |

| Aromatic C=C | Ring Stretch | 1605, 1580 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-TOF, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈), the nominal molecular weight is 116 g/mol . chemicalbook.commatrix-fine-chemicals.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₉H₈ is 116.06260 Da. nist.gov Techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used for the HRMS analysis of related aromatic compounds and derivatives, often detecting the protonated molecule [M+H]⁺ or other adducts. rsc.orgrsc.org

| Parameter | Value |

| Molecular Formula | C₉H₈ |

| Nominal Molecular Weight | 116 g/mol |

| Calculated Exact Mass | 116.06260 Da |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is a liquid at room temperature. Therefore, single-crystal X-ray diffraction analysis is not applicable for determining its structure in its native state. This technique would be relevant for solid, crystalline derivatives of the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (GC, HPLC)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given its volatility, GC is a suitable method for analyzing this compound. In GC, the compound is vaporized and passed through a column, separating it from non-volatile impurities or other volatile components of a reaction mixture. The retention time is a characteristic property used for identification, and the peak area allows for quantification of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A solution of the compound is pumped through a column containing a solid adsorbent material. Different components travel at different rates, allowing for separation. HPLC can be used to separate this compound from less volatile impurities or products. Both GC and HPLC are crucial for ensuring the high purity of the monomer required for polymerization studies. creative-proteomics.com

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Polymer Characterization

When this compound is polymerized, the resulting poly(this compound) has a distribution of molecular weights. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for characterizing this distribution. titk.desemanticscholar.org

In SEC, a polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. researchgate.net Coupling SEC with a Multi-Angle Light Scattering (MALS) detector allows for the direct determination of the absolute molar mass of the polymer fractions as they elute from the column, without the need for column calibration with polymer standards of a similar structure. polyanalytik.com This is particularly important for novel polymers where such standards are not available. The technique provides key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. polyanalytik.comlcms.cz

Wide-Angle X-ray Scattering (WAXS) for Polymer Crystallinity

The bulk properties of a polymer are highly dependent on the arrangement of its chains in the solid state. Wide-Angle X-ray Scattering (WAXS) is used to investigate the degree of crystallinity in polymeric materials. wikipedia.org In a WAXS experiment, a beam of X-rays is directed at the polymer sample, and the scattered intensity is measured as a function of the scattering angle (2θ). researchgate.net

For poly(this compound), the WAXS pattern would reveal information about its solid-state morphology.

Amorphous Polymers: Produce broad, diffuse scattering halos, indicating a lack of long-range periodic order in the chain packing.

Semicrystalline Polymers: Exhibit sharp Bragg diffraction peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the lattice spacings within the crystalline domains, while the relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity. xenocs.comxenocs.com

This information is critical for understanding the relationship between the polymer's structure and its mechanical and physical properties. Studies on related substituted polyacetylenes utilize WAXS to characterize their ordered structures. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Polymerization Studies

Information and research data directly pertaining to the application of Electron Paramagnetic Resonance (EPR) spectroscopy in the study of this compound polymerization are not available in the reviewed scientific literature. While EPR spectroscopy is a powerful technique for investigating polymerization mechanisms involving radical species in other substituted acetylenes, specific findings for this compound have not been reported.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 1-ethynyl-3-methylbenzene and its derivatives will increasingly focus on aligning with the principles of green chemistry to minimize environmental impact and enhance efficiency. nih.gov Research efforts are anticipated to move away from traditional methods that may rely on harsh reagents or produce significant waste streams. Key areas of development will likely include the use of biocatalysis, which employs enzymes for organic transformations, offering high selectivity and efficiency under mild conditions. nih.gov Another promising avenue is the adoption of greener reagents and solvents, such as using methanol (B129727) as a methylating agent instead of more toxic alternatives like dimethyl sulfate (B86663) or methyl iodide. nih.gov The goal is to develop synthetic routes that are not only cost-effective but also inherently safer and more environmentally benign, generating byproducts that are non-toxic, such as water and ammonia (B1221849) gas. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Biocatalysis | Use of enzymes for key transformation steps. | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Safer Solvents & Reagents | Replacement of hazardous chemicals with benign alternatives (e.g., using methanol for methylation). | Reduced toxicity and pollution. nih.gov |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. | Minimized waste, increased efficiency. |

| Energy Efficiency | Development of reactions that can be conducted at ambient temperature and pressure. | Lower energy consumption and associated costs. |

Exploration of Bio-inspired and Organocatalytic Transformations

Drawing inspiration from natural biological systems offers a powerful strategy for developing novel catalytic transformations for this compound. Bio-inspired catalysts, which mimic the function of enzymes like B12, can provide new pathways for eco-friendly molecular transformations. beilstein-journals.org Research in this area could lead to the development of catalytic systems for selective additions, cyclizations, or polymerizations involving the ethynyl (B1212043) group. These systems, which can be driven by electrochemistry or photochemistry, offer precise control over complex chemical reactions under non-enzymatic conditions. beilstein-journals.org

Organocatalysis, the use of small organic molecules as catalysts, represents another significant frontier. This approach avoids the use of potentially toxic or expensive metal catalysts. Future studies could explore organocatalytic methods to activate the alkyne or aromatic ring of this compound, enabling the construction of complex molecules for applications in pharmaceuticals and materials science.

Integration into Advanced Supramolecular Architectures and Nanomaterials

The rigid structure and reactive terminal alkyne of this compound make it an ideal candidate for constructing highly ordered, functional nanomaterials through a concept known as molecular nanoarchitectonics. beilstein-journals.orgbeilstein-journals.org This bottom-up approach involves the precise assembly of molecular units to create materials with novel properties.

A significant area of future application is in the on-surface synthesis of advanced materials like phenylene–ethynylene nanowires and porous graphene nanoribbons. beilstein-journals.org Using techniques such as Sonogashira or Ullmann coupling on crystalline surfaces like gold (Au(111)), molecules of this compound could be polymerized into well-defined, one- or two-dimensional structures. beilstein-journals.org The methyl group on the benzene (B151609) ring could serve to control the intermolecular spacing and solubility of the resulting polymers, influencing the electronic and physical properties of the final nanomaterial. These precisely engineered nanostructures could find applications in future nanoelectronic devices and advanced functional materials. beilstein-journals.org

| Application Area | Role of this compound | Potential Functionality |

| Molecular Nanoarchitectonics | Serves as a fundamental building block (monomer). beilstein-journals.org | Creation of ordered structures from the molecular level up. |

| Phenylene-Ethynylene Nanowires | Undergoes alternating polymerization via reactions like Sonogashira coupling. beilstein-journals.org | Formation of conductive or semi-conductive molecular wires for nanoelectronics. |

| Porous Graphene Nanoribbons | Acts as a precursor in surface-assisted cyclodehydrogenation reactions. beilstein-journals.org | Development of materials with tailored electronic band gaps for advanced devices. |

Computational Design and Optimization of Novel Derivatives for Specific Functions

Computational chemistry provides powerful tools for the rational design and optimization of novel derivatives of this compound before their physical synthesis. mdpi.com By employing computational models, researchers can predict the electronic structure, reactivity, and potential functionality of hypothetical molecules. Techniques such as analyzing the Electron Localization Function (ELF) can offer insights into the distribution of electrons and predict how a molecule might react in a chemical process. mdpi.com

Future research will likely involve in-silico screening of libraries of this compound derivatives. By systematically modifying the molecule—for example, by adding different functional groups to the aromatic ring—scientists can tailor its properties for specific applications. For instance, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to assess the drug-likeness of new derivatives for pharmaceutical applications. mdpi.com This computational-first approach accelerates the discovery of new materials and molecules by focusing laboratory efforts on the most promising candidates, saving time and resources.

Q & A

Q. What are the established synthetic methodologies for 1-ethynyl-3-methylbenzene, and what experimental precautions are necessary?

this compound (synonym: 3-ethynyltoluene) is typically synthesized via Sonogashira coupling, where a halogenated toluene derivative reacts with a terminal alkyne in the presence of a palladium catalyst . Key precautions include:

- Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent alkyne oxidation.

- Using anhydrous solvents to avoid side reactions with moisture.

- Adhering to safety protocols for handling pyrophoric reagents (e.g., organometallic catalysts) .

- Proper disposal of hazardous by-products (e.g., halogenated waste) as per institutional guidelines .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile impurities (boiling point: ~50°C) .

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) .

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 27°C | |

| Density | 1.04 g/cm³ | |

| Flash Point | 59°C |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- Storage: Keep in a cool, dry place away from strong oxidizers and acids to avoid hazardous reactions (e.g., polymerization) .

- First Aid: For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity (e.g., stability under acidic conditions) may arise from variations in experimental setups. Methodological steps include:

- Reproducing Studies: Verify reaction conditions (e.g., temperature, solvent polarity) .

- Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents on alkyne reactivity .

- By-Product Analysis: Employ high-resolution MS or HPLC to identify side products from competing pathways .

Q. What strategies optimize this compound’s utility in cross-coupling reactions for material science applications?

- Catalyst Screening: Test palladium/copper systems with ligands (e.g., PPh₃) to enhance coupling efficiency .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for reaction yields .

- Electronic Tuning: Introduce electron-withdrawing/donating groups on the benzene ring to modulate alkyne reactivity .

Q. How can researchers address gaps in ecological and toxicological data for this compound?

- Persistence Studies: Use OECD 301 biodegradation tests to evaluate environmental half-life .

- Toxicity Assays: Perform in vitro cytotoxicity screening (e.g., MTT assay) on human cell lines .

- Bioaccumulation Potential: Measure octanol-water partition coefficients (log Kow) to predict ecological risks .

Methodological Considerations

Q. What computational tools are effective for predicting the electronic properties of this compound derivatives?

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

- pH-Dependent Kinetics: Monitor degradation rates via UV-Vis spectroscopy at pH 3–11 .

- Product Identification: Use LC-MS to characterize hydrolysis or oxidation products .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.